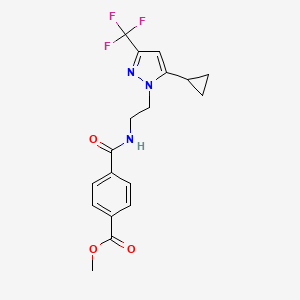

methyl 4-((2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Description

Methyl 4-((2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a benzoate ester derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a trifluoromethyl group at position 2. The compound’s structure includes a carbamoyl-linked ethyl chain bridging the pyrazole and benzoate moieties.

Properties

IUPAC Name |

methyl 4-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O3/c1-27-17(26)13-6-4-12(5-7-13)16(25)22-8-9-24-14(11-2-3-11)10-15(23-24)18(19,20)21/h4-7,10-11H,2-3,8-9H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFLEUZLYKVKHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, which can be synthesized via a cycloaddition reaction involving nitrile oxides and olefins . The cyclopropyl and trifluoromethyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Metal-free synthetic routes are often preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.

Substitution: The trifluoromethyl and cyclopropyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 4-((2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-((2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

Key Structural Features:

- Pyrazole Substituents: Target Compound: 5-Cyclopropyl, 3-trifluoromethyl. Ethyl 4-({[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate (CAS 957493-72-0): Similar pyrazole substituents but differs in the linker (acetyl amino vs. ethyl carbamoyl) and ester group (ethyl vs. methyl) . Ethyl 4-((3-((5-Carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (Compound 38): Pyrazole substituents include 5-carbamoyl, 1-methyl, and 3-propyl groups, with a tetrafluoropropoxy bridge .

Molecular Weight and Formula:

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| Target Compound | C₁₈H₁₈F₃N₃O₃ | ~377.3 |

| Ethyl 4-({[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate | C₁₈H₁₈F₃N₃O₃ | 381.349 |

| Compound 38 (Ethyl 4-((3-((5-Carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate) | C₂₁H₂₄F₄N₄O₅ | 460.42 |

Biological Activity

Methyl 4-((2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive understanding of its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 386.4 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and analgesic properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H17F3N4O |

| Molecular Weight | 386.4 g/mol |

| LogP | 3.5862 |

| Polar Surface Area | 37.92 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

Biological Activity Overview

Research has indicated that compounds containing the pyrazole moiety often exhibit significant biological activities. The specific compound has been evaluated for its effects on various biological targets, particularly in the context of inflammation and pain management.

Anti-inflammatory Activity

Studies have shown that related pyrazole derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. For instance, a series of sulfonamide-containing 1,5-diarylpyrazole derivatives were evaluated for their COX-2 inhibitory activity, which is crucial for developing anti-inflammatory drugs . The structure of this compound suggests potential similar activity due to its structural analogies.

Analgesic Effects

The analgesic effects of pyrazole derivatives have been documented in various preclinical studies. For example, compounds with similar structural features have demonstrated efficacy in reducing pain responses in animal models . The specific compound's ability to modulate pain pathways remains an area for further exploration.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring and substituents on the benzoate moiety can significantly influence pharmacokinetic properties and therapeutic efficacy.

Key Findings from SAR Studies

- Substituent Effects : Variations in the trifluoromethyl group have been shown to enhance lipophilicity and bioavailability, which are critical for drug design.

- Linker Variations : The ethyl carbamoyl linker appears to play a role in receptor binding affinity, impacting overall potency.

- Comparative Analysis : Compounds with similar structures have been tested against various biological targets, providing insights into optimal configurations for desired effects .

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: In Vivo Efficacy

In a study assessing anti-inflammatory effects, related compounds were administered to rat models exhibiting induced inflammation. Results indicated a significant reduction in inflammatory markers, suggesting that this compound may possess similar efficacy.

Case Study 2: Metabolic Stability

Research into metabolic stability revealed that modifications to the pyrazole structure could enhance the compound's half-life and reduce toxicity profiles observed with other derivatives . This finding is crucial for developing long-lasting therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.